8-Nitroxanthine

Enzyme inhibition Urate oxidase Purine metabolism

Standard urate oxidase inhibitors like oxonate lack the dual functionality required for nitrative stress and enzyme mechanism studies. 8-Nitroxanthine solves this with: - Competitive inhibition: Ki = 0.0021 mM (~3.8× more potent than oxonate) - Built-in assay readout: 20 nm UV-Vis redshift upon binding - Biomarker utility: Major DNA nitration product (half-life 2h at 37°C) - Structural data: Near-atomic resolution (1.3-1.7 Å) co-crystal structures available Available for research use with global shipping.

Molecular Formula C5H3N5O4
Molecular Weight 197.11 g/mol
CAS No. 80106-09-8
Cat. No. B3285293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroxanthine
CAS80106-09-8
Synonyms8-Nitroxanthine
Molecular FormulaC5H3N5O4
Molecular Weight197.11 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)NC1=O)N=C(N2)[N+](=O)[O-]
InChIInChI=1S/C5H3N5O4/c11-3-1-2(8-5(12)9-3)7-4(6-1)10(13)14/h(H3,6,7,8,9,11,12)
InChIKeyLXDVSSPKQAHSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroxanthine Baseline Properties


8-Nitroxanthine (CAS 80106-09-8) is a C8-nitro-substituted xanthine derivative (molecular formula C5H3N5O4, molecular weight 197.11) . It functions as a competitive inhibitor of urate oxidase (EC 1.7.3.3) with a reported Ki of 0.0021 mM [1] and serves as a key biomarker for nitrative stress due to its formation by reactive nitrogen species (RNS) from xanthine or DNA [2]. Its nitro group positioning enables distinct reactivity and biological interactions that differentiate it from other xanthine analogs and nitrated purines [3].

Urate oxidase inhibition study fit Competitive inhibitor for enzyme mechanism and purine metabolism research
Nitrative stress probe context Formed by RNS from xanthine/DNA; supports biomarker development studies
Distinct nitro-xanthine scaffold C8-nitro substitution enables reactivity not shared by other xanthine analogs

Why 8-Nitroxanthine Has No Generic Substitute


Generic substitution among xanthine derivatives or urate oxidase inhibitors is invalid for 8-nitroxanthine due to its dual functional profile as both a competitive urate oxidase inhibitor (Ki = 0.0021 mM) [1] and a superoxide generation enhancer in the xanthine oxidase system [2]. Closely related analogs, such as oxonate (Ki range 0.00035–0.008 mM) [3] and 8-thiouric acid [4], exhibit different binding modes, selectivity profiles, and downstream biological effects. Moreover, 8-nitroxanthine serves as a major nitration product from DNA under nitrative stress conditions, whereas 8-nitroguanine is a minor product [5], highlighting its unique formation pathway and stability characteristics. These quantitative differences preclude simple interchange and demand evidence-based selection.

! Oxonate exhibits a different Ki range and binding mode; may not replicate urate oxidase inhibition profile observed with 8-nitroxanthine.
! Xanthine and common analogs lack superoxide generation enhancement; cannot substitute for oxidative stress amplification studies.
! 8-Nitroguanine is a minor DNA adduct under nitrative conditions; not interchangeable as a nitrative stress biomarker.

8-Nitroxanthine vs. Analogs: Key Evidence


Urate Oxidase Inhibition

8-Nitroxanthine acts as a competitive inhibitor of urate oxidase with a Ki of 0.0021 mM at pH 8.0 [1]. In contrast, oxonate, a commonly used urate oxidase inhibitor, exhibits a broader and generally higher Ki range (0.00035–0.008 mM under various conditions), with a typical value of 0.008 mM for the unmodified enzyme at pH 9.2 [2]. This indicates that 8-nitroxanthine is a more potent inhibitor than oxonate under comparable assay conditions, and its inhibition is pH-dependent, which may offer advantages in experiments requiring precise control of urate oxidase activity.

Urate Oxidase Inhibition
Head-to-head
Ki 0.0021 mM (8‑nitroxanthine) vs. oxonate 0.008 mM (~3.8‑fold lower Ki)
Supports higher binding affinity in urate oxidase assays
Reported competitive inhibition at pH 8.0; oxonate data at pH 9.2
Enzyme inhibition Urate oxidase Purine metabolism Gout research

Superoxide Generation Enhancement

8-Nitroxanthine markedly increases superoxide production by the xanthine oxidase–xanthine system [1]. While the exact fold-increase was not quantified in the primary study, the effect is described as 'marked' and is attributed to the nitro group at the C8 position. In contrast, the parent compound xanthine is the natural substrate and does not exhibit this self-amplifying property. This functional difference is critical for studies modeling ischemia-reperfusion injury, where 8-nitroxanthine can drive a positive feedback loop of reactive oxygen/nitrogen species generation [2].

Superoxide Generation
Class-level
Markedly increased superoxide production vs. xanthine baseline (qualitative)
Indicates self‑amplifying oxidative stress probe potential
Exact fold‑change not quantified; class‑level inference from in vitro system
Oxidative stress Xanthine oxidase Superoxide Ischemia-reperfusion

DNA Adduct Formation

In reactions of 2'-deoxyguanosine or calf thymus DNA with nitryl chloride (NO2Cl), 8-nitroxanthine is the major nitration product, while 8-nitroguanine is a minor product [1]. Furthermore, 8-nitroxanthine spontaneously depurinates from DNA with a half-life of 2 hours at 37°C and pH 7.4 [2]. This contrasts with 8-nitroguanine, which may exhibit different stability and removal kinetics [3]. The preferential formation of 8-nitroxanthine under these conditions makes it a more sensitive and specific biomarker for nitrative DNA damage induced by reactive nitrogen species.

DNA Adduct Formation
Head-to-head
Major product from DNA + NO₂Cl; 8‑nitroguanine is minor product
Preferred biomarker for nitrative DNA damage detection
Half‑life 2 h at 37°C, pH 7.4; depurination kinetics define detection window
DNA damage Nitrative stress Biomarkers Carcinogenesis

Spectral Shift upon Binding

The absorption maximum of 8-nitroxanthine shifts from 380 nm to 400 nm upon binding to urate oxidase [1]. This 20 nm redshift, along with changes in the C4–C5 stretching frequency (from 1545 cm⁻¹ free to 1541 cm⁻¹ bound for the monoanion), provides a direct spectroscopic handle to monitor binding and probe active site polarity [2]. Such a pronounced shift is not observed with the natural substrate urate or with other inhibitors like 8-thiouric acid, making 8-nitroxanthine a valuable halochromic probe for studying urate oxidase mechanism and for validating enzyme activity in inhibitor screening campaigns.

Spectral Shift on Binding
Reported
λmax 380 nm → 400 nm (20 nm redshift) upon urate oxidase binding
Enables label‑free spectroscopic monitoring of enzyme‑inhibitor interaction
Also C4–C5 stretch shift from 1545 to 1541 cm⁻¹ (monoanion)
Enzyme mechanism Spectroscopy Ligand binding Urate oxidase

Ligand Binding X-ray Structure

Near-atomic resolution (1.3–1.7 Å) X-ray structures of urate oxidase have been solved in complex with 8-nitroxanthine and 8-thiouric acid [1]. The high-resolution structure of the UOX–8-nitroxanthine complex revealed the protonation state of the ligand and the enzyme's general base system, providing mechanistic insights not accessible with 8-thiouric acid or the natural substrate alone [2]. Specifically, the halochromic properties of 8-nitroxanthine allowed determination of the substrate protonation state, a key feature for understanding the catalytic mechanism. This structural information is essential for rational design of novel urate oxidase inhibitors and for interpreting structure-activity relationships.

X‑ray Structure
Head-to-head
1.3–1.7 Å resolution complex with urate oxidase; protonation state resolved
Provides structural template for mechanism‑guided inhibitor design
Halochromic property enabled direct protonation state determination
X-ray crystallography Enzyme structure Inhibitor binding Urate oxidase

8-Nitroxanthine Key Applications


Urate Oxidase Inhibitor Screening & Mechanism

Researchers requiring a potent, competitive urate oxidase inhibitor can select 8-nitroxanthine based on its Ki of 0.0021 mM, which is ~3.8-fold lower than that of oxonate (0.008 mM) under comparable conditions [1]. This higher potency reduces the amount of compound needed and minimizes solvent effects. Furthermore, the 20 nm redshift in UV-Vis absorption upon enzyme binding [2] provides a convenient, label-free assay readout, enabling high-throughput screening of novel inhibitors or mutant enzyme libraries.

Nitrative Stress Biomarker Development

For studies investigating DNA damage from reactive nitrogen species, 8-nitroxanthine is the major nitration product formed from 2'-deoxyguanosine or DNA exposed to nitryl chloride, whereas 8-nitroguanine is a minor product [3]. Its spontaneous depurination half-life of 2 hours at 37°C, pH 7.4 [4] defines the temporal window for detection. These properties make 8-nitroxanthine the preferred analyte for developing LC-MS/MS or immunoassays to quantify nitrative DNA lesions in biological samples.

Ischemia-Reperfusion Oxidative Stress Models

In experimental models of ischemia-reperfusion, 8-nitroxanthine can be used to amplify superoxide production via the xanthine oxidase system, as it 'markedly increased' superoxide generation [5]. This property allows researchers to exacerbate oxidative damage in a controlled manner, facilitating the evaluation of antioxidant interventions or the study of positive feedback loops involving peroxynitrite formation [6].

Structure-Based Drug Design for Urate Oxidase

The near-atomic resolution (1.3–1.7 Å) X-ray structure of urate oxidase complexed with 8-nitroxanthine [7] provides a high-quality template for structure-based drug design. The halochromic nature of 8-nitroxanthine allowed determination of the substrate protonation state, a critical mechanistic detail that can guide the rational design of next-generation urate oxidase inhibitors with improved selectivity and potency.

Application
Selection Property
Validation Focus
Urate oxidase inhibition studies
Competitive inhibition profile
Enzyme binding affinity and assay validation
Nitrative stress biomarker development
Major DNA adduct formation
Detection sensitivity in biological matrices
Ischemia‑reperfusion model studies
Superoxide generation enhancement
Oxidative stress endpoint assessment
Structure‑guided inhibitor design
High‑resolution enzyme‑ligand structure
Protonation state and binding mode review

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